5-(pyridin-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(15-8-16(25-21-15)12-2-1-5-18-9-12)20-13-10-19-22(11-13)14-3-6-24-7-4-14/h1-2,5,8-11,14H,3-4,6-7H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYZRQVHRIOGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(pyridin-3-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a member of the isoxazole class, which has garnered significant attention due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings to elucidate the biological activity of this compound, including its mechanisms of action, efficacy, and potential therapeutic applications.
Overview of Isoxazole Derivatives
Isoxazole derivatives are recognized for their varied biological properties, including antimicrobial , anticancer , and anti-inflammatory activities. The structural diversity of these compounds allows for targeted modifications that enhance their pharmacological profiles. The specific compound in focus incorporates a pyridine and a pyrazole moiety, which are known to contribute to biological activity through various pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to This compound have demonstrated significant cytotoxic effects against multiple cancer cell lines:
| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|---|
| 2b | HeLa | 0.11 | Inhibition of cell proliferation |
| 2a | Hep3B | 2.774 | Induces apoptosis |
| 2c | MCF7 | 1.59 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like doxorubicin . The mechanism often involves interference with key signaling pathways responsible for cell growth and survival.
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has also been documented. Compounds from this class have shown activity against a variety of pathogens, including bacteria and fungi. The mechanisms include:
- Inhibition of cell wall synthesis : Certain derivatives disrupt peptidoglycan biosynthesis.
- Disruption of protein synthesis : Targeting ribosomal functions to inhibit microbial growth.
For example, some derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) against Candida albicans, indicating potential as antifungal agents .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated several isoxazole derivatives, including those structurally similar to the target compound. The results indicated that these compounds significantly reduced cell viability in cancer models, with IC50 values ranging from 0.11 μg/ml to over 77 μg/ml across different cell lines . The most effective compounds induced apoptosis and arrested the cell cycle, showcasing their potential as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of isoxazole derivatives. It was found that modifications in the chemical structure enhanced their potency against resistant strains of bacteria. This study emphasized the importance of structural optimization in developing new antibiotics .
Q & A
Q. Example Table: Optimization via DoE
| Variable | Low Level (-1) | High Level (+1) | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 25 | 80 | 60 |
| Solvent | DMF | DMSO | DMF |
| Reaction Time (h) | 12 | 24 | 18 |
Basic: What analytical methods validate the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- 1H NMR/13C NMR: Confirm regiochemistry of the pyrazole and pyran rings. Compare chemical shifts with analogous compounds in (e.g., δ 8.2–8.5 ppm for pyridinyl protons) .
- LC-MS/HPLC: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 384.1).
- Elemental Analysis: Validate empirical formula (e.g., C₁₉H₂₀N₄O₃) with <0.4% deviation .
Advanced: How can computational methods resolve contradictions in biological activity data?
Answer:
Contradictions often arise from assay variability or off-target effects. Use:
- Molecular Docking (AutoDock Vina): Compare binding affinities across protein conformations (e.g., kinase vs. GPCR targets). and demonstrate docking protocols for pyrazole derivatives .
- MD Simulations (GROMACS): Perform 100-ns simulations to validate stability of ligand-receptor complexes.
- Experimental Cross-Validation: Re-test activity under standardized assay conditions (e.g., ATP concentration, pH).
Q. Example Table: Docking vs. Experimental IC₅₀
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| Kinase A | -9.2 | 120 ± 15 |
| Kinase B | -8.7 | 450 ± 30 |
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Answer:
- Core Modifications: Synthesize analogs with substituent variations on the pyridinyl (e.g., 4-F, 3-Cl) and pyran (e.g., methyl, CF₃) groups (see for substitution strategies) .
- Biological Assays: Test against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends.
- Computational SAR: Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters with activity .
Basic: What strategies mitigate stability issues during synthesis?
Answer:
- Moisture Sensitivity: Use anhydrous DMF and inert gas (N₂/Ar) purging, as in .
- Thermal Degradation: Monitor reaction progress via TLC to avoid prolonged heating.
Advanced: How do substituents on the pyrazole ring influence enzyme inhibition?
- Electron-Withdrawing Groups (e.g., NO₂): Enhance binding to hydrophobic pockets (e.g., kinase ATP sites).
- Steric Bulk (e.g., tetrahydro-2H-pyran): Modulate selectivity by restricting conformational flexibility.
Q. Example Table: Substituent Effects
| Substituent (R) | LogP | IC₅₀ (μM) | Target |
|---|---|---|---|
| H | 2.1 | 12.3 | Kinase A |
| 4-F | 2.4 | 8.7 | Kinase A |
| 3-CF₃ | 3.0 | 0.9 | Kinase B |
Basic: What purification techniques are optimal for this compound?
Answer:
- Column Chromatography: Use silica gel (230–400 mesh) with EtOAc/hexane (3:7) for baseline separation.
- Recrystallization: Ethanol/water (8:2) yields high-purity crystals (>99%) .
Advanced: How to validate molecular docking predictions experimentally?
Answer:
- X-ray Crystallography: Resolve co-crystal structures (e.g., PDB ID 7XYZ) to confirm binding poses .
- SPR/BLI: Measure real-time binding kinetics (ka/kd) to assess docking-predicted affinities.
Basic: What safety protocols are critical during synthesis?
Answer:
- Hazardous Reagents: Use fume hoods for DMF (toxic) and K₂CO₃ (irritant) .
- Waste Disposal: Neutralize acidic/basic waste before disposal per EPA guidelines.
Advanced: How can reaction path search methods improve synthesis efficiency?
Answer:
Adopt ICReDD’s quantum chemical calculation-based approach ():
- Reaction Network Analysis: Map energy barriers for competing pathways (e.g., SN2 vs. elimination).
- Machine Learning: Train models on experimental data to predict optimal conditions (e.g., solvent, catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
